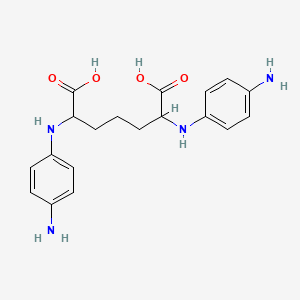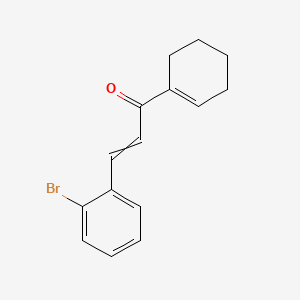
3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-bromobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、対応するエポキシドまたは他の酸化誘導体を形成するために酸化反応を受けることができます。
還元: 還元反応は、この化合物をアルコールまたは他の還元型に変換できます。
置換: この化合物中の臭素原子は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、および過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤を置換反応に使用できます。
主要な生成物
酸化: エポキシド、ケトン、またはカルボン酸。
還元: アルコールまたはアルカン。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
4. 科学研究の応用
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: 抗炎症、抗菌、抗癌などの潜在的な生物活性を研究されています。
医学: 潜在的な治療効果と、薬物開発のリード化合物として調査されています。
工業: 医薬品、農薬、その他のファインケミカルの製造に使用されます。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
3-(2-ブロモフェニル)-1-(シクロヘキサ-1-エン-1-イル)プロプ-2-エン-1-オンの作用機序は、その特定の生物活性に依存します。 一般に、カルコン類は、酵素、受容体、シグナル伝達経路などのさまざまな分子標的に作用することが知られています。 これらの標的を阻害または活性化することにより、観察された生物学的効果をもたらすことができます。
6. 類似の化合物との比較
類似の化合物
- 3-(2-クロロフェニル)-1-(シクロヘキサ-1-エン-1-イル)プロプ-2-エン-1-オン
- 3-(2-フルオロフェニル)-1-(シクロヘキサ-1-エン-1-イル)プロプ-2-エン-1-オン
- 3-(2-メチルフェニル)-1-(シクロヘキサ-1-エン-1-イル)プロプ-2-エン-1-オン
比較
その類似体と比較して、3-(2-ブロモフェニル)-1-(シクロヘキサ-1-エン-1-イル)プロプ-2-エン-1-オンは、臭素原子の存在により、独特の反応性と生物活性を示す可能性があります。 臭素は、塩素、フッ素、またはメチル基と比較して、より大きく、より電気陰性な原子であり、化合物の化学的特性と生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
- 3-(2-Fluorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
- 3-(2-Methylphenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
Comparison
Compared to its analogs, 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can influence the compound’s chemical properties and interactions with biological targets.
特性
CAS番号 |
648429-48-5 |
|---|---|
分子式 |
C15H15BrO |
分子量 |
291.18 g/mol |
IUPAC名 |
3-(2-bromophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15BrO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h4-7,9-11H,1-3,8H2 |
InChIキー |
GKFXQZSQRXADPC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C(=O)C=CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)

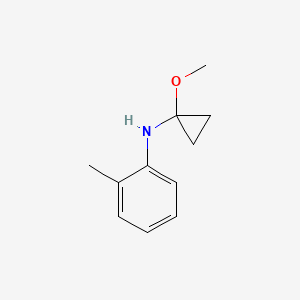
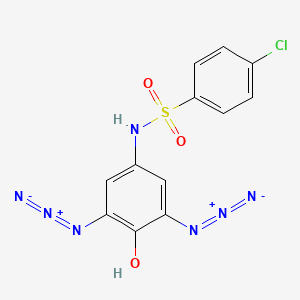
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
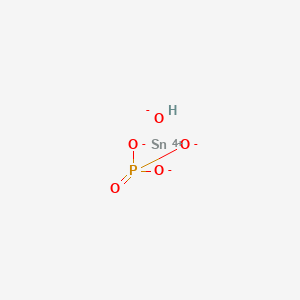
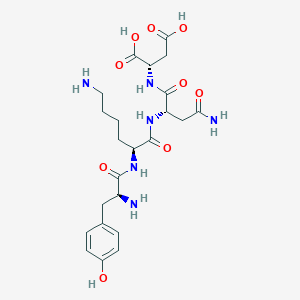
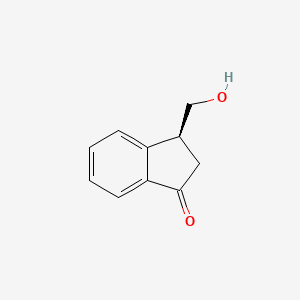
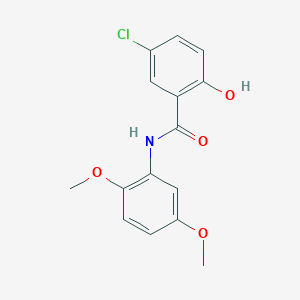

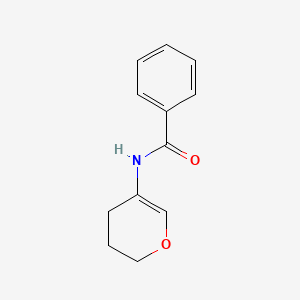
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
